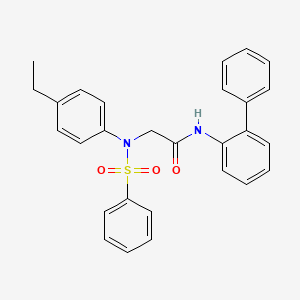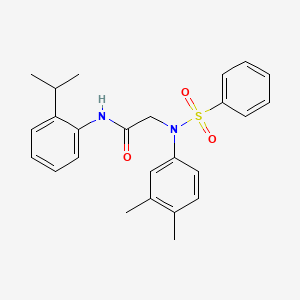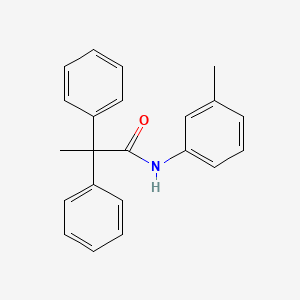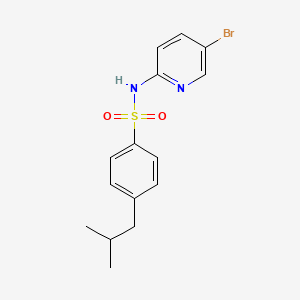
N~1~-2-biphenylyl-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-2-biphenylyl-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BESG, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is essential for the regulation of the p53 pathway, which is involved in the prevention of cancer and other diseases.
Mécanisme D'action
BESG binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BESG has been shown to have minimal toxicity in normal cells and tissues. In addition to its anticancer effects, BESG has been shown to have anti-inflammatory and neuroprotective effects. BESG has been shown to inhibit the production of inflammatory cytokines and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
BESG is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 pathway in cancer and other diseases. However, BESG has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the high cost of BESG can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the research of BESG. One direction is the development of more efficient synthesis methods to produce BESG at a lower cost. Another direction is the optimization of BESG for use in vivo, as it has shown promising results in preclinical studies. Additionally, the combination of BESG with other anticancer agents may enhance its therapeutic efficacy. Finally, the exploration of the potential applications of BESG in other diseases, such as neurodegenerative diseases, is an exciting area of research.
Applications De Recherche Scientifique
BESG has been extensively studied for its potential applications in cancer research. The inhibition of the p53-MDM2 interaction by BESG leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. BESG has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. In addition, BESG has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-2-22-17-19-24(20-18-22)30(34(32,33)25-13-7-4-8-14-25)21-28(31)29-27-16-10-9-15-26(27)23-11-5-3-6-12-23/h3-20H,2,21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJSBMCKMKCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3548028.png)
![N~2~-(2-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3548041.png)
![methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate](/img/structure/B3548049.png)
![4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3548053.png)

![2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3548080.png)

![4-({[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3548087.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3548097.png)

![methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3548115.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-cyclopentylacetamide](/img/structure/B3548121.png)
![dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate](/img/structure/B3548129.png)